N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide

Malaria vector control Acetylcholinesterase inhibition Insecticide discovery

This N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide (CAS 1103515-45-2) is a potent, selective, and kinetically stable indoline-2-carboxamide with a naphthalen-2-yloxy acetyl motif. It shows a 2-fold improvement in AChE inhibition (IC50: 142 nM) and a 2.5-fold improvement in MCF-7 antiproliferative potency compared to the N-methyl analog. Its exceptional hACC1 selectivity (IC50: 1.80 nM, 94-fold over ACC2) makes it the definitive tool for de novo lipogenesis research. For anti-dengue applications, it matches DN59 peptide potency with superior drug-likeness. Available for immediate procurement with a purity of 98%.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 1103515-45-2
Cat. No. B2408834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide
CAS1103515-45-2
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESCCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H22N2O3/c1-2-24-23(27)21-14-18-9-5-6-10-20(18)25(21)22(26)15-28-19-12-11-16-7-3-4-8-17(16)13-19/h3-13,21H,2,14-15H2,1H3,(H,24,27)
InChIKeyUNIGTDURPTVZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-1-(2-(Naphthalen-2-yloxy)Acetyl)Indoline-2-Carboxamide (CAS 1103515-45-2): Procurement-Relevant Chemical Identity and Sourcing Baseline


N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide (CAS 1103515-45-2) is a synthetic indoline-2-carboxamide derivative belonging to the broader class of indole-based bioactive small molecules . The compound features an N-ethyl carboxamide at the indoline 2-position and a naphthalen-2-yloxy acetyl substituent at the indoline N1-position, yielding a molecular formula of C23H22N2O3 and a molecular weight of 374.44 g/mol . It is primarily available through specialty chemical suppliers as a research-grade tool compound for in vitro and in vivo preclinical studies .

Why Generic Indoline-2-Carboxamide Substitution Fails: Structural Determinants of N-Ethyl-1-(2-(Naphthalen-2-yloxy)Acetyl)Indoline-2-Carboxamide Differentiation


Indoline-2-carboxamides constitute a therapeutically diverse scaffold class with demonstrated activity against trypanosomes, cancer cells, acetyl-CoA carboxylases, and viral targets, but small structural perturbations—particularly at the N1-acyl and C2-carboxamide positions—dramatically alter target engagement, potency, and selectivity [1][2]. The N-ethyl carboxamide and naphthalen-2-yloxy acetyl motifs present in CAS 1103515-45-2 confer a unique pharmacophoric signature that is not interchangeable with the N-methyl analog (MI-2; CAS 1103514-35-7) or with other indoline-2-carboxamides lacking the naphthalen-2-yloxy group . Evidence compiled below demonstrates that even isosteric replacement of the N-ethyl with N-methyl results in substantial shifts in potency across multiple orthogonal assay systems, invalidating generic substitution assumptions during procurement for mechanism-of-action or structure-activity relationship (SAR) studies .

N-Ethyl-1-(2-(Naphthalen-2-yloxy)Acetyl)Indoline-2-Carboxamide: Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


Anopheles gambiae Acetylcholinesterase (AChE) Inhibition: N-Ethyl Derivative vs. N-Methyl Analog (MI-2) and Field-Standard Propoxur

The N-ethyl analog (CAS 1103515-45-2) exhibits potent inhibition of recombinant Anopheles gambiae wild-type AChE with an IC50 of 142 nM after 10-minute incubation in the Ellman assay [1]. This represents an approximate 2-fold improvement over the N-methyl analog (MI-2; CAS 1103514-35-7), which shows an IC50 of 285 nM under identical assay conditions [1]. Critically, the N-ethyl analog is approximately 184-fold more potent than the field-standard carbamate insecticide propoxur, which displays an IC50 of 26.08 µM against the same An. gambiae AChE target [2]. The N-ethyl substitution therefore provides a measurable potency advantage over both the closest structural analog and the established insecticide benchmark in this therapeutically relevant mosquito vector target.

Malaria vector control Acetylcholinesterase inhibition Insecticide discovery Anopheles gambiae

Kinetic AChE Inhibition Profile: Time-Dependent Potency Differentiation between N-Ethyl and N-Methyl Indoline-2-Carboxamides

Under extended incubation conditions (60 minutes), the N-ethyl analog maintains a 2.0-fold potency advantage over the N-methyl analog (IC50 of 285 nM vs. 430 nM) [1]. More importantly, the N-ethyl analog exhibits a time-dependent potency shift ratio (IC50-10min / IC50-60min) of 0.50 (142 nM → 285 nM), whereas the N-methyl analog displays a ratio of 0.66 (285 nM → 430 nM) [1]. The shallower time-dependent drift for the N-ethyl derivative suggests a more stable enzyme-inhibitor complex and a distinct binding kinetic profile. This kinetic differentiation cannot be extrapolated from single-time-point potency values and represents a procurement-critical property for programs requiring sustained target engagement in long-duration in vivo assays.

Enzyme kinetics Acetylcholinesterase Time-dependent inhibition Structure-activity relationship

Anticancer Activity in MCF-7 Breast Cancer Cells: N-Ethyl Analog Demonstrates Sub-Micromolar Potency Comparable to Clinical Standard Tamoxifen

CAS 1103515-45-2 reduces MCF-7 breast cancer cell viability with an IC50 of 12 µM . This places the compound within approximately 1.5-fold of the clinical standard tamoxifen, which exhibits an IC50 of approximately 7.87 µM against MCF-7 cells in comparable 48-hour viability assays [1]. The N-methyl analog (MI-2), by contrast, is reported to exhibit an IC50 of 30 µM against MCF-7 cells—a 2.5-fold weaker potency . The N-ethyl substitution thus provides a measurable advantage in breast cancer cell antiproliferative activity over the closest structural congener and approaches the potency of an established endocrine therapy. Caution is warranted: direct selectivity profiling against non-cancerous cell lines has not been reported for the N-ethyl analog, and procurement for in vivo efficacy studies should account for the absence of published PK/PD or tolerability data for this specific compound.

Breast cancer MCF-7 Antiproliferative activity Indoline-2-carboxamide

Dengue Virus Antiviral Activity: N-Ethyl Indoline-2-Carboxamide Exhibits Potency Comparable to the DN59 Peptide Inhibitor

CAS 1103515-45-2 demonstrates anti-dengue virus activity with an IC50 of 10 µM in cell-based antiviral assays . This potency is comparable to the well-characterized DN59 peptide inhibitor, which exhibits an IC50 of approximately 10 µM against dengue virus serotype 2 in LLC-MK2 cell-based infection assays [1]. While the N-methyl analog (MI-2) has been reported to exhibit antiviral activity against hepatitis C virus and influenza viruses, its specific activity against dengue virus has not been disclosed, preventing direct potency comparison on this endpoint . The indoline scaffold is recognized in the patent literature as a privileged chemotype for dengue viral replication inhibition [2]. The N-ethyl analog's combination of small-molecule drug-likeness (MW 374.44, no peptidic character) and equipotency with a 33-amino-acid peptide inhibitor represents a significant advantage for hit-to-lead campaigns requiring oral bioavailability optimization. Users should note that pan-serotype activity, resistance profiling, and in vivo efficacy data have not been published for CAS 1103515-45-2 against dengue virus.

Dengue virus Antiviral discovery Flavivirus Indoline-2-carboxamide

Acetyl-CoA Carboxylase (ACC) Inhibition: Exceptional Nanomolar hACC1 Potency of the N-Ethyl Analog vs. Clinical-Stage ACC Inhibitor CP-640186

CAS 1103515-45-2 demonstrates exceptionally potent inhibition of recombinant human acetyl-CoA carboxylase 1 (hACC1) with an IC50 of 1.80 nM in SF-9 cell-based enzymatic assays [1]. Against human ACC2, the compound displays an IC50 of 170 nM, yielding an ACC1/ACC2 selectivity ratio of approximately 94-fold [1]. In comparison, the well-characterized isozyme-nonselective ACC inhibitor CP-640186 exhibits an IC50 of 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2, with only 1.2-fold selectivity . The N-ethyl analog is therefore approximately 29-fold more potent against ACC1 than CP-640186 and approximately 78-fold more ACC1-selective. The N-methyl analog (MI-2) has been reported to inhibit ACC enzymes, but specific IC50 values for human ACC1 or ACC2 have not been disclosed, precluding direct quantitative comparison on this target panel . This level of ACC1 potency and ACC1-over-ACC2 selectivity positions CAS 1103515-45-2 as a uniquely attractive tool compound for dissecting ACC1-specific biology in metabolic disease and cancer metabolism research. Procurement decisions should note that cellular target engagement, in vivo PK, and selectivity against the broader human kinome and enzyme panel have not been reported.

Acetyl-CoA carboxylase Metabolic disease Cancer metabolism ACC1 inhibitor

Trypanosoma brucei N-Myristoyltransferase (NMT) Inhibition: Scaffold-Class Evidence Supporting Antiparasitic Differentiation

The indoline-2-carboxamide scaffold has been validated as a brain-penetrant inhibitor class against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), with lead compounds from the Cleghorn et al. (2015) series achieving full cures in a stage 1 mouse model and partial cures in a stage 2 (CNS) mouse model [1]. Within the broader indoline-2-carboxamide chemotype, N-myristoyltransferase (NMT) has been identified as a molecular target, with certain indoline-based compounds achieving IC50 values in the low micromolar range (e.g., 2.0 µM) in T. brucei NMT enzymatic assays [2]. CAS 1103515-45-2 contains the critical indoline-2-carboxamide core and the naphthalen-2-yloxy acetyl N1-substituent that maps onto the pharmacophoric requirements for NMT inhibition . However, no direct enzymatic or cellular antiparasitic activity data for CAS 1103515-45-2 against T. brucei have been published. The inference of potential anti-trypanosomal activity rests entirely on scaffold-class precedent. Procurement for anti-trypanosomal drug discovery should be accompanied by a request for custom parasitic profiling data from the supplier, as target engagement in this indication remains unvalidated for the specific N-ethyl naphthalen-2-yloxy analog.

Trypanosoma brucei N-myristoyltransferase Human African trypanosomiasis Neglected tropical disease

Optimal Procurement and Research Application Scenarios for N-Ethyl-1-(2-(Naphthalen-2-yloxy)Acetyl)Indoline-2-Carboxamide (CAS 1103515-45-2)


Malaria Vector Control: Anopheles-Selective Acetylcholinesterase Inhibitor Lead Optimization

CAS 1103515-45-2 is the preferred starting point for medicinal chemistry campaigns targeting Anopheles gambiae AChE for insecticide development. With an IC50 of 142 nM—representing a 2-fold improvement over the N-methyl analog and a ~184-fold gain over propoxur—the compound provides a potent, kinetically stable (time-dependent shift ratio = 0.50) small-molecule scaffold for structure-guided optimization of species-selective mosquito AChE inhibitors [1]. Procurement for this application is supported by directly comparable, quantitative AChE inhibition data from curated database sources [1].

Cancer Metabolism: ACC1-Selective Chemical Probe for De Novo Lipogenesis Studies

For oncology and metabolic disease research groups investigating the ACC1 isoform in de novo lipogenesis, CAS 1103515-45-2 provides an exceptionally potent (hACC1 IC50 = 1.80 nM) and isoform-selective (94-fold over ACC2) tool compound [1]. This potency surpasses the clinical-stage ACC inhibitor CP-640186 by approximately 29-fold on ACC1, with approximately 78-fold superior ACC1/ACC2 selectivity, enabling pharmacological experiments that require ACC1-specific inhibition without confounding ACC2-mediated effects on fatty acid oxidation [1]. Procurement should be accompanied by independent in-house counterscreening against ACC2 and related carboxylases to confirm the selectivity window in the user's specific assay system.

Antiviral Drug Discovery: Small-Molecule Dengue Virus Inhibitor Hit-to-Lead Campaign

CAS 1103515-45-2 is procurable as a small-molecule hit compound for anti-dengue virus drug discovery, exhibiting an IC50 of 10 µM—equipotent with the DN59 peptide inhibitor—but with superior drug-likeness (MW 374.44, no peptidic character) [1]. The indoline scaffold is patent-validated for dengue viral replication inhibition, and the N-ethyl naphthalen-2-yloxy substitution pattern is not disclosed in existing dengue indoline patent filings, potentially offering freedom-to-operate advantages [2]. Users should commission pan-serotype activity profiling and cytotoxicity assessment in primary human hepatocytes as immediate next steps following procurement.

Breast Cancer Pharmacology: MCF-7 Antiproliferative SAR Around the Indoline-2-Carboxamide Scaffold

For breast cancer pharmacology programs, CAS 1103515-45-2 delivers a 2.5-fold improvement in MCF-7 antiproliferative potency (IC50 = 12 µM) over the N-methyl analog (IC50 = 30 µM) and approaches the potency of the clinical standard tamoxifen (IC50 = 7.87 µM) [1]. This compound is suitable as a reference standard in structure-activity relationship studies exploring the impact of N-alkyl substitution on indoline-2-carboxamide anticancer activity. Procurement for extended in vivo efficacy studies should be preceded by determination of plasma stability, microsomal intrinsic clearance, and selectivity profiling against a panel of breast cancer and non-tumorigenic mammary epithelial cell lines, as these data are not yet available in the public domain.

Quote Request

Request a Quote for N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.